molecular formula C18H20 B14353795 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene CAS No. 90173-57-2

1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene

Cat. No.: B14353795
CAS No.: 90173-57-2
M. Wt: 236.4 g/mol
InChI Key: WQLRQADZJAZSRD-UHFFFAOYSA-N
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Description

1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an ethenyl group, a methyl group, and a 1-(3-methylphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions, elevated temperatures.

    Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon), room temperature to moderate heating.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to specific sites, altering the conformation or activity of the target molecules, and modulating biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Ethenyl-2-methylbenzene:

    1-Ethenyl-4-methylbenzene:

    1-Ethenyl-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.

Uniqueness

1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is unique due to the presence of the 1-(3-methylphenyl)ethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

90173-57-2

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene

InChI

InChI=1S/C18H20/c1-5-16-9-10-18(12-14(16)3)15(4)17-8-6-7-13(2)11-17/h5-12,15H,1H2,2-4H3

InChI Key

WQLRQADZJAZSRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)C2=CC(=C(C=C2)C=C)C

Origin of Product

United States

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